
tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its IUPAC name is tert-butyl 6-methyl-3-pyridinylcarbamate .
- The compound consists of a pyridine ring substituted with a tert-butyl group and a formyl group.
- It is a solid compound, typically sealed and stored at room temperature .
tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyridine chemistry.
Reaction Conditions: These may vary depending on the specific synthetic route chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Analyse Chemischer Reaktionen
Reactivity: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols, amines, or substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate may serve as a building block in organic synthesis.
Biology and Medicine: Its derivatives could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.
Wirkmechanismus
- Specific details regarding its mechanism of action are not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain unexplored.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other pyridine derivatives with carbamate or formyl groups.
Uniqueness: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate’s uniqueness lies in its specific substitution pattern and potential reactivity.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-formyl-6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-9(7-15)10(13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
XHCVBZIKKDODKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


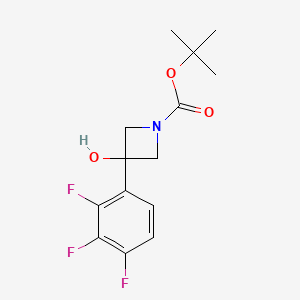
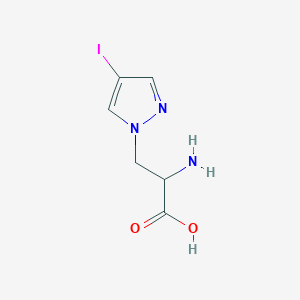
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)
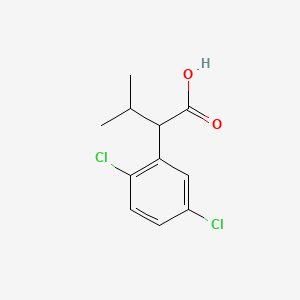

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)
![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
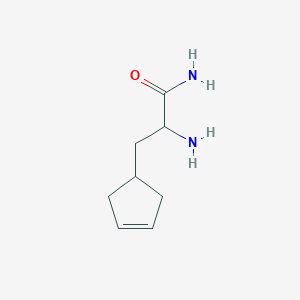
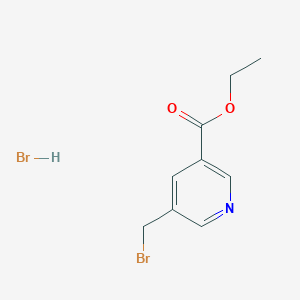

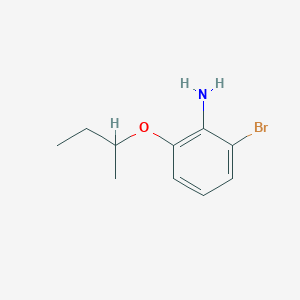
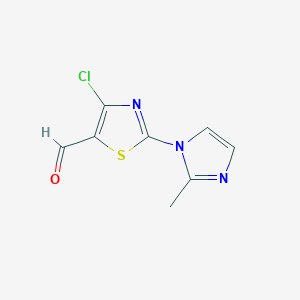

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
